molecular formula C14H16O2Se2 B588811 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene CAS No. 136559-37-0

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene

Cat. No.: B588811
CAS No.: 136559-37-0
M. Wt: 374.222
InChI Key: LSUFOZNJTWMYAN-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is a chemical compound with a molecular structure that includes two methoxy groups and two methylseleno groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene typically involves the introduction of methoxy and methylseleno groups to a naphthalene backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Methylselenation: Introduction of methylseleno groups using methylselenol or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene can undergo various chemical reactions, including:

    Oxidation: The methylseleno groups can be oxidized to form selenoxides or other selenium-containing compounds.

    Reduction: The compound can be reduced to remove the methoxy or methylseleno groups.

    Substitution: The methoxy and methylseleno groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to undergo redox reactions, interact with enzymes, and modulate cellular processes. The specific molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: Similar structure but with sulfur atoms instead of selenium.

    2,6-Dimethoxy-3,7-dimethyl-naphthalene: Lacks the selenium or sulfur atoms, only has methoxy and methyl groups.

Uniqueness

2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its sulfur and non-selenium analogs. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.

Properties

IUPAC Name

2,6-dimethoxy-3,7-bis(methylselanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2Se2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUFOZNJTWMYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1[Se]C)OC)[Se]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662998
Record name 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136559-37-0
Record name 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136559-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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